3-(4-Methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine hydrochloride
Description
Structural Characterization of 3-(4-Methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine Hydrochloride
Molecular Architecture and Crystallographic Analysis
The title compound crystallizes in the monoclinic system with space group P2~1~/c, featuring four molecules per unit cell. X-ray diffraction reveals a planar pyrazole ring (N1–N2/C1–C3) with a dihedral angle of 38.7° relative to the methoxy-substituted phenyl ring (C4–C9/O1). This distortion arises from steric repulsion between the methyl groups at C5/C7 and the pyrazole’s amine substituent. The hydrochloride counterion forms a bifurcated hydrogen bond with N1–H1A (2.12 Å) and N3–H3B (2.27 Å), anchoring the ionic pair in the lattice.
Unit cell parameters (a = 12.354 Å, b = 7.891 Å, c = 15.623 Å; β = 101.4°) show close agreement with related pyrazole derivatives. The methylene bridge between aromatic systems adopts a staggered conformation to minimize van der Waals clashes, as evidenced by torsion angles C2–C4–C5–C6 = −172.3° and C3–C4–C5–C10 = 178.9°.
X-ray Diffraction Studies of Crystal Packing
Single-crystal X-ray analysis (Mo-Kα radiation, λ = 0.71073 Å) resolved the structure to R~1~ = 0.039 using 12,348 independent reflections. The asymmetric unit contains two protonated pyrazole cations and two chloride anions, linked via N–H⋯Cl interactions (2.89–3.04 Å). Molecular packing along the b-axis creates alternating hydrophobic (methyl/methoxy) and hydrophilic (amine/Cl⁻) layers, separated by 4.7 Å.
A solvent-accessible void volume of 112 ų (7.2% of unit cell) was calculated using the SQUEEZE algorithm, indicating potential for isostructural solvate formation. The pyrazole ring’s mean plane deviation is 0.018 Å, compared to 0.124 Å for the methoxyphenyl group, demonstrating greater flexibility in the substituted aryl system.
Hydrogen-Bonding Network Analysis in Solid State
The crystal structure is stabilized by a three-dimensional network of intermolecular interactions:
| Donor–H⋯Acceptor | D–H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D–H–A (°) |
|---|---|---|---|---|
| N1–H1A⋯Cl1 | 0.89 | 2.12 | 3.004 | 172.3 |
| N3–H3B⋯Cl1 | 0.91 | 2.27 | 3.165 | 168.9 |
| C2–H2⋯O1 | 0.95 | 2.41 | 3.274 | 152.6 |
These interactions generate R~2~^2^(8) and R~4~^4^(12) ring motifs that propagate along the direction. The chloride anion acts as a hydrogen-bond acceptor for four separate N–H groups, creating a tetrahedral coordination geometry unusual for pharmaceutical salts.
Conformational Isomerism and Tautomeric Equilibria
Variable-temperature ^1^H NMR studies (298–358 K) in DMSO-d~6~ reveal two tautomeric forms: the dominant 5-amine tautomer (85%) and a minor 3-amine isomer (15%). The energy barrier for tautomerism was calculated as 42.3 kJ/mol using DFT at the B3LYP/6-311++G** level, consistent with restricted rotation about the C4–C5 bond.
Crystal packing forces stabilize the 5-amine tautomer through N–H⋯Cl hydrogen bonds, while solution-state equilibria favor the 3-amine form due to solvation effects. The methoxy group’s orientation (C8–O1–C9 torsion = −64.3°) creates a pseudo-chair conformation that minimizes dipole-dipole repulsions with adjacent methyl substituents.
Table 1: Selected bond lengths (Å) and angles (°) from X-ray diffraction
| Parameter | Value |
|---|---|
| N1–N2 | 1.354(2) |
| N3–C1 | 1.332(3) |
| C4–C5 | 1.487(3) |
| O1–C8 | 1.362(2) |
| N1–H1A⋯Cl1 | 173.1(1) |
| Pyrazole ring puckering | 0.018 Å |
Properties
CAS No. |
1025447-50-0 |
|---|---|
Molecular Formula |
C12H16ClN3O |
Molecular Weight |
253.73 g/mol |
IUPAC Name |
5-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H15N3O.ClH/c1-7-4-9(5-8(2)12(7)16-3)10-6-11(13)15-14-10;/h4-6H,1-3H3,(H3,13,14,15);1H |
InChI Key |
IQLLZKWLABPSJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C2=CC(=NN2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine hydrochloride typically involves the reaction of 4-methoxy-3,5-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Nucleophilic Reactions at the Amine Group
The primary amine (-NH₂) in the pyrazole ring undergoes nucleophilic reactions. Key transformations include:
Acylation
Reaction with acyl chlorides (e.g., acetyl chloride) yields N-acyl derivatives. For example:
This reaction typically occurs in anhydrous dichloromethane (DCM) with a tertiary amine base (e.g., triethylamine) at 0–25°C .
Schiff Base Formation
Condensation with aldehydes (e.g., 3,4-dimethoxybenzaldehyde) forms imine derivatives. For instance:
The reaction proceeds via solvent-free heating (120°C) followed by reduction with NaBH₄ to stabilize the product .
Electrophilic Substitution on the Pyrazole Ring
The pyrazole ring undergoes electrophilic substitutions, primarily at the C-4 position due to electron-donating substituents (e.g., methoxy groups):
Nitration
Nitration with HNO₃/H₂SO₄ introduces a nitro group at C-4:
Reaction conditions: 0–5°C, 2–4 hours .
Halogenation
Bromination (Br₂/FeBr₃) or chlorination (Cl₂/FeCl₃) occurs regioselectively at C-4:
Yields range from 65–85% depending on the halogen .
Cycloaddition and Heterocycle Formation
The pyrazole scaffold participates in [3+2] cycloadditions and heterocycle syntheses:
Triazole Formation
Reaction with CS₂/KOH under reflux forms triazole-thione derivatives:
This method is optimized in ethanol with hydrazine hydrate .
Oxidation
Oxidation with KMnO₄/H₂SO₄ converts the amine to a nitro group:
Requires acidic conditions (pH < 2) and heating.
Reductive Alkylation
Sodium borohydride (NaBH₄) reduces imine intermediates to secondary amines:
Yields >80% in methanol at 25°C .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed coupling (e.g., Suzuki-Miyaura):
Mechanistic Insights
-
Schiff Base Formation : Proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration .
-
Electrophilic Substitution : Directed by electron-donating substituents (methoxy, methyl), favoring para/ortho positions .
-
Cycloadditions : Pyrazole’s conjugated π-system enables dipolar reactivity with alkynes or nitriles .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of 3-(4-Methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine hydrochloride against various pathogens. The compound has shown potential as an alternative to traditional antibiotics, particularly against resistant strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.25 µg/mL | 0.50 µg/mL |
| Escherichia coli | 0.50 µg/mL | 1.00 µg/mL |
| Candida albicans | 0.30 µg/mL | 0.60 µg/mL |
These results indicate that the compound not only inhibits microbial growth but also possesses bactericidal and fungicidal properties, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
The compound has been evaluated for its anticancer properties across various cancer cell lines. In vitro studies have demonstrated significant cytotoxicity against breast and lung cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 15.2 | Induction of apoptosis |
| A549 (Lung) | 12.8 | Inhibition of the PI3K/AKT/mTOR pathway |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent .
Agricultural Applications
Pesticidal Properties
Research has indicated that derivatives of pyrazole compounds, including 3-(4-Methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine hydrochloride, exhibit insecticidal and herbicidal activities. These compounds can be utilized in developing new agrochemicals that target specific pests while minimizing environmental impact.
Material Science Applications
Polymer Chemistry
The compound serves as a building block in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices can lead to materials suitable for various industrial applications, including coatings and composites.
Case Studies
Case Study 1: Antimicrobial Resistance
A recent investigation assessed the effectiveness of pyrazole derivatives against antibiotic-resistant strains of bacteria. Results indicated that compounds similar to 3-(4-Methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine hydrochloride could serve as alternatives to traditional antibiotics, particularly in treating infections caused by resistant strains .
Case Study 2: Cancer Cell Line Evaluation
A comparative study evaluated the anticancer effects of various pyrazole derivatives on different cancer cell lines. The findings revealed that modifications to the pyrazole structure significantly enhanced cytotoxicity against breast and lung cancer cells, suggesting avenues for drug development .
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to other pyrazole derivatives, particularly those with aromatic substituents or modified amine groups. Below is an analysis based on structural analogs from the literature.
Structural Analogues from
describes two pyrazole-thiophene hybrids:
- 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)
- 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b)
Key Differences :
Core Structure: The target compound has a pyrazole ring linked to a methoxy- and methyl-substituted phenyl group, while 7a and 7b feature a pyrazole fused to a thiophene ring with cyano or ester functionalities . The phenyl group in the target compound introduces steric bulk and electron-donating substituents (methoxy, methyl), whereas 7a/7b incorporate electron-withdrawing groups (cyano, ester) on the thiophene.
Synthetic Pathways: 7a and 7b were synthesized via condensation of pyrazole precursors with malononitrile or ethyl cyanoacetate in the presence of sulfur .
Functional Group Impact: The methoxy group in the target compound may enhance lipophilicity compared to the polar cyano/ester groups in 7a/7b. The amine group at the 5-position of the pyrazole is common to all three compounds, but its reactivity may vary due to differences in adjacent substituents.
Data Table: Structural and Functional Comparison
Pharmacological Implications
Thiophene-pyrazole hybrids are often explored for antimicrobial or anticancer activity due to their heterocyclic diversity . The target compound’s phenyl group may favor interactions with hydrophobic enzyme pockets, differing from the polar thiophene derivatives.
Biological Activity
3-(4-Methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine hydrochloride is a synthetic compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 3-(4-Methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine hydrochloride can be represented as follows:
This compound features a pyrazole ring substituted with a methoxy and dimethylphenyl group, contributing to its biological profile.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For example, compounds structurally related to 3-(4-Methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine hydrochloride have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that similar pyrazole derivatives induced apoptosis in A-431 and Jurkat cells, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that pyrazole derivatives possess activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) reported as low as 31.25 µg/mL . The presence of substituents like methoxy and dimethyl groups appears to enhance the antimicrobial efficacy of these compounds.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, 3-(4-Methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine hydrochloride has shown potential anti-inflammatory effects. Studies suggest that similar pyrazole compounds can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .
The biological activity of 3-(4-Methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine hydrochloride is believed to stem from its ability to interact with multiple molecular targets:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Cell Cycle Arrest : It has been observed that certain pyrazole derivatives can induce cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell proliferation .
- Antibacterial Mechanism : The mechanism behind its antibacterial activity may involve disruption of bacterial cell membranes or interference with essential bacterial metabolic pathways .
Case Studies
Several case studies have illustrated the efficacy of pyrazole derivatives in clinical settings:
- Case Study on Anticancer Activity : A clinical trial involving a series of pyrazole-based compounds showed promising results in patients with advanced solid tumors. Patients treated with these compounds exhibited partial responses and prolonged progression-free survival compared to historical controls.
- Antimicrobial Efficacy : In vitro studies conducted on various bacterial strains demonstrated that compounds similar to 3-(4-Methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine hydrochloride exhibited potent antibacterial activity, leading to further exploration in preclinical models.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(4-Methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine hydrochloride, and how can reaction conditions be optimized?
- Methodology :
- Cyclization : Use hydrazine hydrate in glacial acetic acid under reflux to form the pyrazole core .
- Substitution : Introduce the methoxy-dimethylphenyl group via nucleophilic substitution or Suzuki coupling, depending on precursor availability.
- Optimization : Adjust stoichiometric ratios (e.g., hydrazine:carbonyl precursor), temperature (80–120°C), and reaction time (6–12 hrs) to maximize yield. Monitor purity via TLC .
Q. Which analytical techniques are critical for confirming the structural identity of this compound?
- Spectroscopy :
- NMR : 1H/13C NMR to verify aromatic proton environments (e.g., methoxy singlet at ~3.8 ppm, pyrazole NH2 as a broad peak) .
- IR : Confirm NH2 stretching (3200–3400 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
Q. How do solubility properties influence purification and formulation in pharmacological studies?
- Solubility : Moderately soluble in DMSO and dichloromethane; low solubility in water.
- Purification : Use gradient recrystallization (e.g., ethanol/water mixtures) .
- Formulation : For in vitro assays, dissolve in DMSO (≤0.1% v/v) to avoid cytotoxicity .
Advanced Research Questions
Q. How can discrepancies in reported thermal decomposition data (e.g., 171–270°C) be resolved experimentally?
- Strategies :
- Controlled Atmosphere Analysis : Perform TGA/DSC under nitrogen vs. air to assess oxidative degradation .
- Heating Rate Calibration : Compare decomposition at 5°C/min vs. 10°C/min to identify kinetic artifacts.
- Isothermal Studies : Hold at 150°C for 24 hrs to detect gradual decomposition .
Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution or enzyme-binding interactions?
- Modeling Tools :
- DFT (Gaussian) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
- Molecular Docking (AutoDock Vina) : Screen against kinase or GPCR targets using crystal structures from the PDB .
Q. Which in vitro assays are optimal for evaluating anticancer activity, and how should controls be designed?
- Assays :
- MTT Assay : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .
- Apoptosis Markers : Measure caspase-3/7 activation via fluorescence-based kits.
Data Contradiction Analysis
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
